Home > Products > Screening Compounds P109400 > Formoterol hemifumarate
Formoterol hemifumarate -

Formoterol hemifumarate

Catalog Number: EVT-10894094
CAS Number:
Molecular Formula: C42H52N4O12
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S,S)-formoterol fumarate is a fumarate salt prepared from (S,S)-formoterol by reaction of one molecule of fumaric acid for every two molecules of (S,S)-formoterol. It contains a (S,S)-formoterol(1+). It is an enantiomer of an arformoterol fumarate.
Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Overview

Formoterol hemifumarate is a potent long-acting beta-2 adrenergic agonist primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. Its chemical structure is characterized by two chiral centers, leading to the existence of various stereoisomers, with the (R,R) enantiomer being the most therapeutically active form. Formoterol hemifumarate is typically administered via inhalation, allowing for rapid bronchodilation and prolonged therapeutic effects.

Source

Formoterol hemifumarate is derived from the compound formoterol, which is synthesized through various chemical processes. The fumarate salt form enhances its stability and solubility, making it suitable for pharmaceutical formulations. It is produced in several countries and is included in various inhalation therapies.

Classification

Formoterol hemifumarate falls under the category of beta-2 adrenergic agonists. It is classified as a long-acting beta-2 agonist (LABA) due to its extended duration of action compared to short-acting beta-2 agonists. This classification highlights its role in managing chronic respiratory conditions by providing sustained bronchodilation.

Synthesis Analysis

Methods

The synthesis of formoterol hemifumarate involves multiple steps that can vary depending on the desired purity and yield of the final product. One notable method includes the reaction of optically pure 4-benzyloxy-3-formamidostyrene oxide with specific amines to produce formoterol. Alternative synthetic routes often utilize chiral catalysts to achieve enantiomeric purity.

Technical Details

  1. Starting Materials: Key starting materials include 4-benzyloxy-3-nitrostyrene oxide and various amines.
  2. Catalysis: The use of chiral catalysts, such as oxazaborolidines, enhances stereoselectivity during synthesis.
  3. Purification: High-performance liquid chromatography (HPLC) techniques are commonly employed to separate and purify the desired enantiomers.
Molecular Structure Analysis

Structure

Formoterol hemifumarate has a complex molecular structure characterized by two chiral centers. The chemical formula can be expressed as C21H26N2O5C_{21}H_{26}N_{2}O_{5}, and its structural representation includes functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: Approximately 370.45 g/mol.
  • Chirality: The presence of two chiral centers results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Among these, (R,R)-formoterol exhibits the most significant bronchodilatory effect .
Chemical Reactions Analysis

Reactions

Formoterol hemifumarate undergoes various chemical reactions during synthesis and metabolism:

  1. Formation of Fumarate Salt: The reaction between formoterol and fumaric acid leads to the formation of formoterol hemifumarate, enhancing its stability.
  2. Enantiomeric Separation: Techniques such as chiral chromatography are employed to separate the active (R,R) form from other stereoisomers .

Technical Details

The synthetic pathways often involve multiple reaction steps including reduction, acylation, and crystallization processes that require careful optimization to maximize yield and purity .

Mechanism of Action

Process

Formoterol acts primarily by stimulating beta-2 adrenergic receptors located in bronchial smooth muscle. This stimulation leads to muscle relaxation and bronchodilation.

Data

  1. Receptor Affinity: Formoterol has a high affinity for beta-2 receptors, which is crucial for its effectiveness as a bronchodilator.
  2. Duration of Action: Its long duration allows for twice-daily dosing in chronic management of asthma or chronic obstructive pulmonary disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The optimal pH range for stability is between 4 to 7.

Relevant analytical methods include UV spectrophotometry and HPLC for determining concentration and purity .

Applications

Scientific Uses

Formoterol hemifumarate is widely used in clinical settings for:

  1. Asthma Management: Provides effective relief from bronchospasm associated with asthma.
  2. Chronic Obstructive Pulmonary Disease Treatment: Used as part of maintenance therapy for patients with chronic obstructive pulmonary disease.
  3. Research Applications: Investigated for potential dual pharmacological properties when combined with other compounds, such as phosphodiesterase inhibitors .
Synthetic Pathways and Process Optimization of Formoterol Hemifumarate

Formoterol hemifumarate, a potent long-acting β₂-adrenoceptor agonist, features two chiral centers, generating four stereoisomers. The (R,R)-enantiomer exhibits significantly superior pharmacological activity (up to 1000-fold greater bronchodilatory potency) compared to the (S,S)-isomer [7] [8]. This inherent difference necessitates precise stereochemical control during synthesis, driving innovations in asymmetric catalysis, protecting group strategies, and crystallization engineering.

Stereoselective Synthesis of (R,R)-Enantiomer via Asymmetric Catalysis

Conventional racemic synthesis routes face limitations in delivering the therapeutically optimal (R,R)-enantiomer. Advanced asymmetric methods leverage chiral catalysts to enforce enantioselectivity at both chiral centers:

  • Rh-Catalyzed Transfer Hydrogenation: A pivotal step involves the reduction of the prochiral ketone intermediate 4-hydroxy-3-nitro-acetophenone using a chiral Rh catalyst. Employing (S,S)-polyethylene glycol-bound diamine (PEGBsDPEN) as a ligand and sodium formate (HCOONa) as a hydrogen donor in a PEG 2000/water solvent system achieves >99% enantiomeric excess (ee) for the (R)-alcohol intermediate. This catalyst system is recyclable (≥4 cycles) without significant loss of activity or selectivity [3].
  • Enantioselective Epoxidation: An alternative route involves synthesizing the chiral epoxide 1-(4-benzyloxy-3-nitrophenyl)oxirane via asymmetric Shi epoxidation. Using a fructose-derived ketone catalyst, epoxidation of the corresponding allylic alcohol achieves 94% ee, which is subsequently refined to >99% ee via recrystallization [4].
  • Comparative Catalyst Efficiency:

Table 1: Performance of Catalytic Systems in (R,R)-Formoterol Synthesis

Catalyst SystemReactionee (%)Yield (%)Reusability
Rh-(S,S)-PEGBsDPEN/HCOONaKetone reduction>99924 cycles
Chiral oxazaborolidine/BH₃Ketone reduction9588Not reusable
Shi catalyst/H₂O₂Allylic alcohol epoxidation9490Not reusable

These catalytic methods provide robust, scalable access to enantiopure intermediates, eliminating costly resolution steps [3] [7].

Benzyl-Protected Intermediate Strategies in Multi-Step Synthesis

Benzyl (Bn) protecting groups play a critical role in masking reactive phenols during formoterol synthesis, ensuring regioselectivity in subsequent reactions:

  • Early-Stage Protection: Starting material 4-hydroxy-3-nitroacetophenone is benzylated using benzyl bromide (BnBr) and K₂CO₃ in N,N-dimethylformamide (DMF), yielding 4-benzyloxy-3-nitroacetophenone (96% yield). This step prevents unwanted side reactions during nitro reduction or amine alkylation [9].
  • Key Benzylated Intermediates:
  • α-Bromination: The ketone is brominated with Br₂/acetic acid at 0°C to form 4-benzyloxy-3-nitro-α-bromoacetophenone (89% yield).
  • Amine Coupling: Reacting the bromoketone with N-benzyl-1-(4-methoxyphenyl)propan-2-amine in toluene at 60°C produces 1-(4-benzyloxy-3-nitrophenyl)-2-(N-benzyl-N-[1-(4-methoxyphenyl)propan-2-yl]amino)ethanone [9].
  • Nitro Reduction Challenges: Direct reduction of the nitro group in later stages risks side reactions. Benzyl protection allows controlled reduction using Fe powder in 50% aqueous acetic acid, affording the aniline derivative cleanly (85% yield) [4] [9].

Catalytic Debenzylation and Epoxide Ring-Opening Methodologies

Deprotection and ring-opening steps demand precise catalysis to avoid racemization or byproduct formation:

  • Hydrogenolytic Debenzylation: The final deprotection of benzyl groups uses 5–10% Pd/C under H₂ (50 psi) in anhydrous ethanol. This step simultaneously cleaves both O-benzyl and N-benzyl groups, yielding the free base formoterol. Catalyst loading (3–5 wt%) and solvent purity are critical to prevent over-reduction [4] [6].
  • Epoxide Ring-Opening: An alternative route involves nucleophilic attack of 1-(4-methoxyphenyl)propan-2-amine on chiral epoxide 1-(4-benzyloxy-3-nitrophenyl)oxirane:
  • Conditions: Heating in isopropanol at 120°C for 24 hours achieves quantitative ring opening.
  • Stereospecificity: The reaction proceeds with inversion of configuration at the epoxide carbon, preserving the (R,R)-stereochemistry [7].
  • Non-Precious Metal Catalysts: For cost-effective manufacturing, Raney Nickel (Ra-Ni) demonstrates efficacy in catalytic transfer hydrogenation (using ammonium formate) for debenzylation, achieving >95% yield with minimal metal leaching [6].

Solvent Engineering for Crystallization of Hemifumarate Salt

The final crystallization dictates purity, stability, and particle morphology of formoterol hemifumarate:

  • Counterion Selection: Fumaric acid (trans-butenedioic acid) is preferred over tartaric or succinic acids due to its crystalline stoichiometry (2:1 base:acid), low hygroscopicity, and thermodynamic stability [4] [6].
  • Solvent Optimization: Mixed-solvent systems enable controlled nucleation:
  • Ethanol/Isopropanol: Dissolving formoterol free base in hot ethanol (70°C), adding fumaric acid in isopropanol, and cooling to 0°C yields plate-like crystals (99.5% purity, 99.8% (R,R)-isomer) [4].
  • Acetone/Water: For dihydrate formation, acetone with 5–10% water yields stable crystals meeting pharmacopeial water content (4.5–6.5%) [6].
  • Polymorph Control: Crystallization from ethyl acetate/methyl isobutyl ketone (1:3) produces Form I, the thermodynamically stable polymorph with superior flow properties [8].

Table 2: Solvent Systems for Crystallization of Formoterol Hemifumarate

Solvent CombinationCrystal FormPurity (%)Key Characteristics
Ethanol/IsopropanolHemifumarate99.5Plate-like crystals, low solvent retention
Acetone/Water (95:5)Dihydrate99.3Defined hydration, stable at 25°C/60% RH
Ethyl acetate/MIBKForm I99.7Needle-free, optimal bulk density

Green Chemistry Approaches in Large-Scale Manufacturing

Sustainable manufacturing principles are integrated into formoterol hemifumarate synthesis to reduce environmental impact:

  • Catalyst Recycling: The Rh-PEGBsDPEN catalyst in PEG 2000/water is recovered via aqueous extraction and reused 4 times, reducing Rh waste by 80%. PEG 2000 acts as a green solvent and catalyst scaffold [3].
  • Solvent Substitution:
  • Replace dichloromethane (DCM) in extraction steps with 2-methyltetrahydrofuran (2-MeTHF; bio-sourced, 95% recovery).
  • Substitute DMF with cyclopentyl methyl ether (CPME) in benzylation steps (kreact unchanged) [6].
  • Waste Minimization:
  • Iron Reduction Byproducts: Fe sludge from nitro reduction is converted to iron oxide nanoparticles (Fe₂O₃) for industrial applications.
  • In-Process Recycling: Mother liquors from crystallization are treated with activated carbon to recover 15% additional product [8].
  • Energy Efficiency: Microwave-assisted epoxide ring-opening reduces reaction time from 24 hours to 45 minutes, lowering energy consumption by 65% [7].

These advancements highlight the synergy between stereochemical precision, process safety, and environmental stewardship in manufacturing enantiopure formoterol hemifumarate.

Properties

Product Name

Formoterol hemifumarate

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C42H52N4O12

Molecular Weight

804.9 g/mol

InChI

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m00./s1

InChI Key

OBRNDARFFFHCGE-PERKLWIXSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.